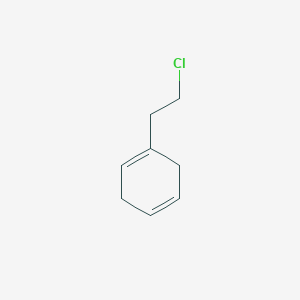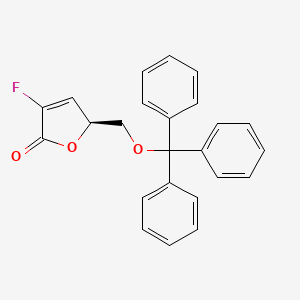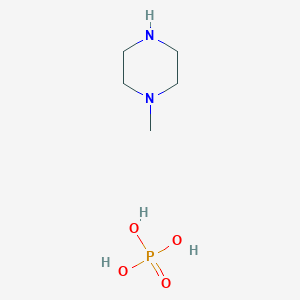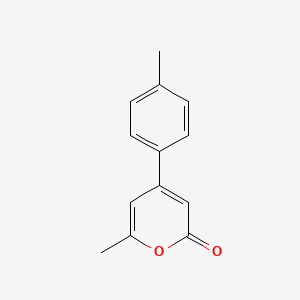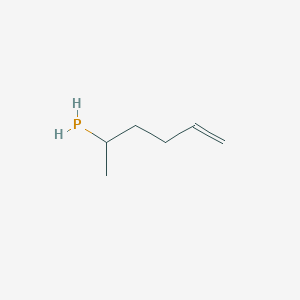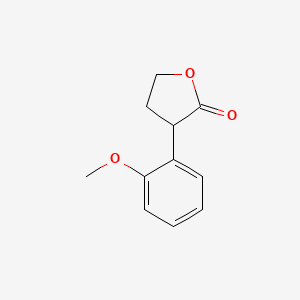![molecular formula C10H21N B14248015 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- CAS No. 501015-76-5](/img/structure/B14248015.png)
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is an organic compound with the molecular formula C10H21N It is a derivative of butanamine, featuring a methyl group and a butylidene group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- typically involves the reaction of 3-methyl-1-butanamine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine.
科学的研究の応用
1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- involves its interaction with molecular targets and pathways. The imine group in the compound can form reversible covalent bonds with nucleophiles, influencing various biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
1-Butanamine, 3-methyl-: A simpler derivative without the butylidene group.
N-Methyl-1-butanamine: Another derivative with a methyl group attached to the nitrogen atom.
3-Methyl-N-(2-phenylethyl)-1-butanamine: A compound with a phenylethyl group instead of the butylidene group.
Uniqueness: 1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
特性
CAS番号 |
501015-76-5 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
(2S)-2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
InChIキー |
RDMRJKOVIBJRLL-JTQLQIEISA-N |
異性体SMILES |
CC[C@H](C)C=NCCC(C)C |
正規SMILES |
CCC(C)C=NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)


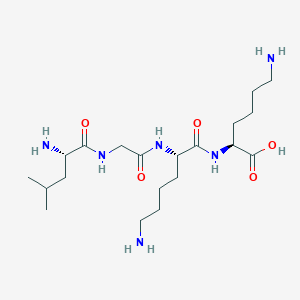
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
